molecular formula C10H13F2NO2 B1417354 [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine CAS No. 1099691-90-3

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

Cat. No.: B1417354
CAS No.: 1099691-90-3
M. Wt: 217.21 g/mol
InChI Key: FVVHPXBQBQMVBO-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is a fluorinated aromatic amine featuring a phenyl ring substituted with a difluoromethoxy group (–OCF₂H) at position 2, an ethoxy group (–OCH₂CH₃) at position 3, and a methanamine (–CH₂NH₂) group. This compound’s structural complexity confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical for biological interactions.

Properties

IUPAC Name

[2-(difluoromethoxy)-3-ethoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2/c1-2-14-8-5-3-4-7(6-13)9(8)15-10(11)12/h3-5,10H,2,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVHPXBQBQMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OC(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves the introduction of difluoromethoxy and ethoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common synthetic route includes:

Industrial Production Methods

Industrial production of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13F2NO2C_{10}H_{13}F_2NO_2 and features a phenolic structure that enhances its lipophilicity and metabolic stability, making it an attractive candidate for medicinal applications. The presence of fluorine atoms is often associated with improved biological activity due to their influence on electronic properties and binding affinities.

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its ability to interact with biological targets, including enzymes and receptors. Preliminary studies have indicated its effectiveness as a topoisomerase II (topoII) poison, which plays a crucial role in DNA replication and repair. Compounds with similar structures have shown promising cytotoxicity against various cancer cell lines, suggesting that [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine may exhibit similar effects .

Synthesis Techniques

Synthesis of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine typically involves several steps:

  • Introduction of Difluoromethoxy Group : This can be achieved through electrophilic or nucleophilic substitution reactions.
  • Ethoxy Group Addition : The ethoxy group is introduced via alkylation methods.
  • Final Assembly : The methanamine moiety is attached last to form the final product.

The synthetic routes can vary based on the desired yield and available reagents, highlighting the versatility of this compound in chemical research.

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine:

Case Study 1: Topoisomerase Inhibition

In a study focusing on hybrid compounds that act as topoII poisons, derivatives containing difluoromethoxy groups demonstrated enhanced binding affinity and cytotoxicity compared to their non-fluorinated counterparts. The introduction of fluorinated groups was shown to increase metabolic stability and solubility in aqueous environments, making these compounds more viable for further development as anticancer agents .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds with similar structural features may exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as prostaglandins and nitric oxide. This suggests that [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine could be explored for its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy and ethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents significantly influence reactivity and biological activity.

Table 1: Impact of Substituent Positioning
Compound Name Substituents (Position) Key Properties Reference
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine –OCF₂H (2), –OCH₂CH₃ (3) High lipophilicity; potential for strong receptor binding due to fluorine atoms N/A
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine –OCF₂H (2), –OCH₃ (3) Enhanced bioactivity compared to non-fluorinated analogs; moderate cytotoxicity
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine –OCF₂H (4), –OCH₃ (3) Lower perinuclear staining in cells; reduced cytotoxicity

Key Findings :

  • Ortho vs. Para Substitution : The ortho-positioned difluoromethoxy group in [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine likely enhances steric effects and electronic withdrawal, improving binding to hydrophobic pockets in biological targets compared to para-substituted analogs .
  • Ethoxy vs.

Functional Group Modifications

Variations in functional groups alter solubility, stability, and target interactions.

Table 2: Functional Group Comparisons
Compound Name Functional Groups Molecular Weight (g/mol) Notable Biological Activity Reference
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine –OCF₂H, –OCH₂CH₃, –CH₂NH₂ ~229.22 Hypothesized enzyme inhibition N/A
(2-Methoxy-5-(trifluoromethoxy)phenyl)methanamine –OCH₃, –OCF₃, –CH₂NH₂ 221.18 High cytotoxicity in cancer cell lines
2-Methoxyphenylmethanamine –OCH₃ (2), –CH₂NH₂ 137.18 Moderate serotonin receptor affinity

Key Findings :

  • Fluorination : Difluoromethoxy (–OCF₂H) groups balance lipophilicity and electronic effects better than trifluoromethoxy (–OCF₃), which may overly increase hydrophobicity and toxicity .

Key Findings :

  • Fluorine Interactions : Difluoromethoxy groups improve binding to enzymes/receptors through C–F···H–X hydrogen bonds and hydrophobic interactions .
  • Ethoxy Group Impact : The ethoxy substituent may reduce metabolic clearance compared to methoxy, extending in vivo activity .

Biological Activity

[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine, a compound with potential therapeutic applications, has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and an ethoxy substituent on a phenyl ring, contributing to its unique chemical properties. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, which are critical for drug development.

The biological activity of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can modulate biochemical pathways, leading to therapeutic effects.
  • Receptor Modulation : It may also act as a receptor modulator, influencing cellular signaling processes that are vital for maintaining homeostasis and responding to external stimuli.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution pattern on the phenyl ring significantly impacts the compound's biological activity. For instance, variations in the electron-donating or withdrawing nature of substituents can alter binding affinity and potency against target enzymes or receptors.

Table 1: SAR Findings for [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

Substituent TypeEffect on ActivityReference
Electron-WithdrawingIncreased potency
Electron-DonatingDecreased potency
Fluorine SubstitutionEnhanced stability

Biological Activity Studies

Several studies have investigated the biological activity of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine and its derivatives:

  • Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including MGC803 and HTC-116. The IC50 values ranged from 3.15 µM to 8.17 µM, indicating significant antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil .
  • Enzyme Inhibition : A study highlighted that certain derivatives showed strong inhibition of specific enzymes involved in cancer progression, with IC50 values as low as 0.8 µM for SMYD2 inhibition .
  • Antimicrobial Activity : Other investigations revealed that this compound exhibited antimicrobial properties, with effective concentrations yielding significant inhibition against various bacterial strains .

Case Studies

A notable case study involved testing the efficacy of [2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine in a murine model of colorectal cancer. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment. This underscores the potential therapeutic applications of the compound in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine
Reactant of Route 2
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanamine

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